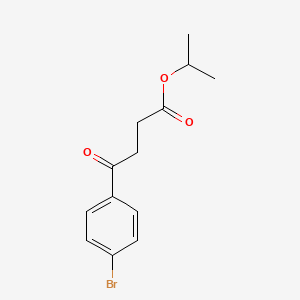![molecular formula C18H11Br B11828741 3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
3-Bromobenzo[c]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromobenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C18H11Br. It is a derivative of benzo[c]phenanthrene, where a bromine atom is substituted at the third position of the benzo ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[c]phenanthrene typically involves the bromination of benzo[c]phenanthrene. One common method is the electrophilic aromatic substitution reaction, where benzo[c]phenanthrene is treated with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity benzo[c]phenanthrene and bromine, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromobenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrobenzo[c]phenanthrene.
Substitution: Various substituted benzo[c]phenanthrene derivatives.
Applications De Recherche Scientifique
3-Bromobenzo[c]phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies on its interactions with biological macromolecules help understand its potential biological activity.
Medicine: Research into its potential as an anticancer agent due to its structural similarity to other biologically active polycyclic aromatic hydrocarbons.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 3-Bromobenzo[c]phenanthrene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. This intercalation can lead to mutations and cytotoxic effects, which are being explored for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromobenzo[c]phenanthrene
- 3-Chlorobenzo[c]phenanthrene
- 3-Methylbenzo[c]phenanthrene
- 9-Bromophenanthrene
Uniqueness
3-Bromobenzo[c]phenanthrene is unique due to its specific bromine substitution at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique substitution pattern makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .
Propriétés
Formule moléculaire |
C18H11Br |
|---|---|
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
3-bromobenzo[c]phenanthrene |
InChI |
InChI=1S/C18H11Br/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11H |
Clé InChI |
UFUYMMCTTXAPHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


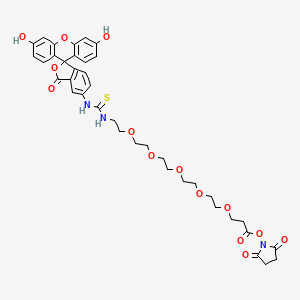
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)
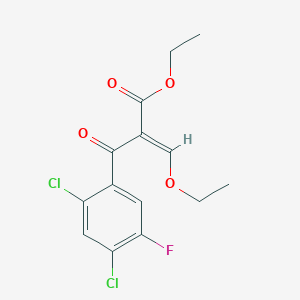
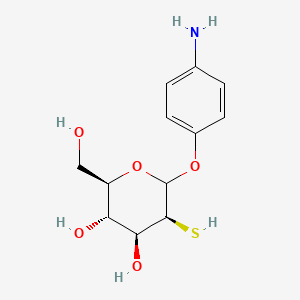
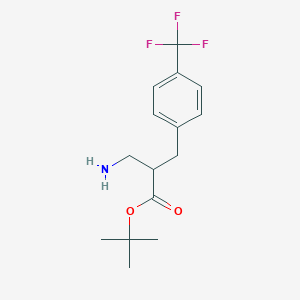
![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)
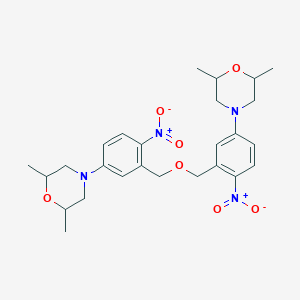
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)
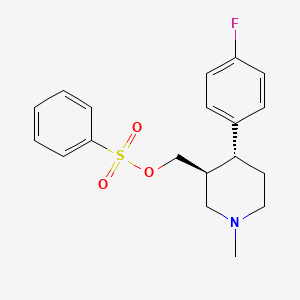

![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
